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Introduction

Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate is a chiral heterocyclic compound of
significant interest in medicinal chemistry and pharmaceutical development. As a functionalized
piperidine, it serves as a versatile building block for the synthesis of complex molecular
architectures, particularly for active pharmaceutical ingredients (APIs). The presence of a
ketone, a Boc-protected amine, a chiral center, and an ethyl ester provides multiple reaction
sites for synthetic elaboration. Understanding the fundamental physical and chemical
properties of this intermediate is paramount for its effective use in process development, quality
control, and scale-up operations.

This technical guide provides a comprehensive overview of the core physical properties of
Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate. It is designed for researchers, chemists, and
drug development professionals, offering not only quantitative data but also field-proven
insights into the experimental determination of these properties and their implications for
laboratory practice.
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Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent
scientific investigation. The structural and identifying information for Ethyl (S)-1-Boc-4-
oxopiperidine-2-carboxylate is summarized below.

Table 1: Chemical Identifiers and Structural Information

Identifier Value Source(s)
CAS Number 180854-44-8 [1][2]
Molecular Formula C13H21NOs [1112][3]
Molecular Weight 271.31 g/mol [1][2]

1-tert-butyl 2-ethyl (2S)-4-
IUPAC Name oxopiperidine-1,2- [2][3]

dicarboxylate

Ethyl (S)-N-(tert-
Synonym(s) butoxycarbonyl)-4-oxo-2- [1]

pipecolate

1S/C13H21NO5/c1-5-18-
11(16)10-8-9(15)6-7-

InChl 14(10)12(17)19- [1]
13(2,3)4/h10H,5-8H2,1-
4H3/t10-/m0/s1

YAVQLRUBKDCOCI-

InChi Key JTQLQIEISA-N il
CCOC(=0)

SMILES [C@@H]1CC(=0)CCN1C(=0)  [1][3]
OC(C)(C)C

The molecule's structure, featuring a piperidine ring with a ketone at the C4 position and an
ethyl carboxylate at the C2 position, is crucial to its reactivity. The nitrogen atom is protected by
a tert-butyloxycarbonyl (Boc) group, which prevents its participation in reactions under many
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conditions but can be readily removed with acid. The stereocenter at the C2 position is of the
(S) configuration.

Core Physicochemical Properties

The bulk physical properties of a compound dictate its handling, storage, and appropriate
solvent systems for reactions and purifications.

Table 2: Summary of Physical Properties

Property Value Conditions Source(s)
Physical Form Liquid Ambient Temperature [11[3114]
Density 1.079 g/mL 25°C [1114]
Refractive Index (n_D) 1.464 20 °C [1][4]
Specific Rotation 22 °C (c=0.5,

-12.0° [1]14]
([a]_D) Chloroform)

Not specified; low-
Melting Point melting solid for (R)- N/A [5]
enantiomer (42-47 °C)

- Soluble in chloroform
Solubility N/A [5]
and methanol

Expert Insights:

e Physical State: The compound is consistently reported as a liquid at room temperature.[1][3]
[4] Interestingly, its enantiomer, Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate, is described
as a low-melting solid with a melting point of 42-47 °C.[5] This suggests that the (S)-
enantiomer likely has a melting point near or below standard room temperature. The physical
state can be highly sensitive to residual solvents or minor impurities, which can cause
melting point depression.

o Chirality: The specific rotation is a critical parameter confirming the enantiomeric identity and
purity of the material. A value of -12.0° is the benchmark for the (S)-enantiomer under the
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specified conditions.[1][4] Any significant deviation could indicate the presence of the (R)-
enantiomer or other chiral impurities.

o Solubility: Based on its structure, which contains both polar (ketone, ester, carbamate) and
non-polar (tert-butyl, ethyl) groups, the compound is expected to be soluble in a range of
organic solvents. Its reported solubility in chloroform and methanol is consistent with this.[5]
It is also anticipated to be soluble in solvents like ethyl acetate, dichloromethane, and
acetone, while exhibiting poor solubility in water and non-polar solvents like hexanes.

Anticipated Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, an experienced
chemist can predict the key features based on its molecular structure. These predictions are
invaluable for confirming the identity and purity of a synthesized sample.

e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display characteristic
signals for the ethyl ester (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm),
the Boc group (a large singlet at ~1.5 ppm for the 9 protons), and a series of complex
multiplets for the piperidine ring protons between ~2.0 and 4.5 ppm. The proton at the chiral
C2 position would likely appear as a distinct multiplet.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would confirm the
presence of all 13 unique carbon atoms. Key signals would include the ketone carbonyl
(~205-210 ppm), the ester carbonyl (~170-175 ppm), the carbamate carbonyl (~155 ppm),
the quaternary carbon of the Boc group (~80 ppm), and the chiral C2 carbon (~55-60 ppm).

» IR (Infrared) Spectroscopy: The IR spectrum is a powerful tool for identifying functional
groups. Three distinct carbonyl stretching frequencies are expected: a sharp, strong peak for
the ketone (C=0) around 1720 cm™1, a strong peak for the ester (C=0) around 1740 cm™1,
and a strong peak for the Boc-carbamate (C=0) around 1690 cm~*. Data for the related
compound Ethyl 4-oxo-1-piperidinecarboxylate shows a capillary cell neat IR spectrum,
providing a reference for similar structures.[6]

e Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound
would likely be observed as its protonated molecular ion [M+H]* at m/z 272.3.
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Experimental Protocols for Physicochemical
Characterization

To ensure data integrity, physical properties must be determined using standardized,
reproducible methods. The following section details the protocols for key characterization
experiments.

Determination of Specific Rotation

Causality: This experiment quantifies the extent to which a chiral compound rotates plane-
polarized light, a fundamental property of enantiomers. The value is essential for confirming
stereochemical identity.

Methodology:

» Preparation: Accurately weigh approximately 50 mg of Ethyl (S)-1-Boc-4-oxopiperidine-2-
carboxylate. Dissolve the sample in a 10 mL volumetric flask using HPLC-grade chloroform
to the mark. Ensure the solution is homogeneous and free of undissolved particles.

 Instrumentation: Calibrate a polarimeter using a standard quartz plate. Set the wavelength to
the sodium D-line (589 nm) and the temperature to 22 °C.

» Measurement: Rinse the sample cell (typically 1 dm) with a small amount of the prepared
solution before filling it completely, ensuring no air bubbles are present.

o Data Acquisition: Place the cell in the polarimeter and record the observed rotation (a_obs).
Perform at least three separate measurements and calculate the average.

o Calculation: Calculate the specific rotation [a] using the formula: [a]D”T = \frac{a{obs}}{c
\times [}] where:

o T is the temperature in °C (22).
o D refers to the sodium D-line.

o 0_obs is the observed rotation.
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o cis the concentration in g/mL (0.005 g/mL).

o |is the path length in decimeters (1 dm).

Solution Preparatiol
[1 Weigh Sample (~ 50ng—>[z Dissolve in Chlorofor rm)—»[s, Dilute to 10mL

Folarimetry Calculation
Et, Calibrate rnsuumena—>[s. Fill Sample caD—»G. Record Observed Rotation (a) 7. Calculate Specific Rotation [a]
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Key Safety and Handling Relationships.
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Conclusion

Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate is a liquid chiral building block with well-
defined physical properties. Its density, refractive index, and specific rotation serve as critical
quality control parameters. While its spectroscopic profile is predicted based on its structure,
these expectations provide a solid framework for analytical confirmation. Adherence to proper
safety and handling protocols is essential for its use in a research or manufacturing
environment. This guide provides the foundational knowledge required for the confident and
effective application of this important synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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